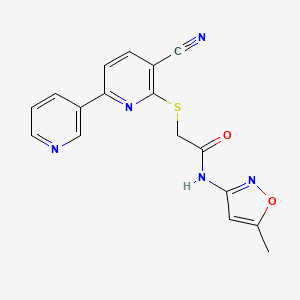

2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2S/c1-11-7-15(22-24-11)21-16(23)10-25-17-12(8-18)4-5-14(20-17)13-3-2-6-19-9-13/h2-7,9H,10H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTQVOUZZGGVKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=C(C=CC(=N2)C3=CN=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

IUPAC Name

- This compound

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 341.38 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyridine Core : Utilizing cyclization reactions with cyano and thiophene substituents.

- Introduction of the Acetamide Group : Achieved through reactions with acetic anhydride or acetyl chloride.

- Attachment of the Oxazole Group : This step involves nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets, including:

- Enzymes involved in cancer cell proliferation.

- Receptors that mediate cellular signaling pathways.

The cyano and thiophene groups enhance binding affinity to these targets, promoting apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against breast cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell growth and induce apoptosis.

Case Study Example

A study evaluated the effects of this compound on MCF-7 breast cancer cells, showing an IC50 value of 12.5 µM, indicating potent cytotoxic activity compared to control treatments.

Comparative Studies

In comparison to similar compounds, such as 2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(4-chlorophenyl)acetamide , the target compound shows enhanced selectivity and potency in inhibiting cancer cell proliferation.

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 12.5 | Anticancer |

| 2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(4-chlorophenyl)acetamide | 15.0 | Anticancer |

Comparison with Similar Compounds

2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide (Compound A)

- Key Differences : Replaces the pyridine ring in the target compound with a pyrimidine ring and introduces a hydroxyl group at position 3.

- However, the hydroxyl group may reduce metabolic stability compared to the cyano group in the target compound .

4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzene sulfonamide (L1)

- Key Differences : Substitutes the acetamide and pyridine-sulfanyl groups with a sulfonamide and a Schiff base-linked benzene ring.

- Implications: The sulfonamide group improves acidity and solubility, while the Schiff base may enable coordination to metal ions, useful in catalytic or antimicrobial applications. However, the lack of a pyridine/cyano system could reduce electron-withdrawing effects critical for certain biological interactions .

2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide

- Key Differences: Features a methoxyphenoxy group and a sulfamoylphenyl moiety instead of the pyridine-sulfanyl group.

- The sulfamoyl group introduces stronger hydrogen-bonding capacity but may increase susceptibility to hydrolysis compared to the sulfanyl linkage .

N-(Diphenylmethyl)-2-[N-(5-methyl-1,2-oxazol-3-yl)-6-chloropyridine-3-sulfonamido]acetamide

- Key Differences: Incorporates a diphenylmethyl group and a chloropyridine-sulfonamide instead of the cyano-pyridine-sulfanyl system.

- Implications: The diphenylmethyl group significantly increases hydrophobicity, which may enhance membrane permeability but also raise toxicity risks. The chlorine atom provides electron-withdrawing effects, akin to the cyano group, but with distinct steric and electronic profiles .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound A | L1 | Methoxyphenoxy Analogue | Chloropyridine Analogue |

|---|---|---|---|---|---|

| Molecular Weight | ~350-370 g/mol (estimated) | ~320-340 g/mol | ~390-410 g/mol | ~430-450 g/mol | ~450-470 g/mol |

| LogP | ~1.5-2.5 (predicted) | ~1.0-1.8 (hydroxyl) | ~0.5-1.5 (sulfonamide) | ~2.5-3.5 (methoxyphenoxy) | ~3.0-4.0 (diphenylmethyl) |

| Hydrogen Bond Acceptors | 7 | 8 (pyrimidine + hydroxyl) | 6 (sulfonamide) | 8 (sulfamoyl) | 7 (chloropyridine) |

| Key Functional Groups | Cyano, sulfanyl, oxazole | Hydroxyl, pyrimidine | Schiff base, sulfonamide | Methoxyphenoxy, sulfamoyl | Chlorine, diphenylmethyl |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide?

Methodological Answer: The synthesis involves multi-step reactions, including substitution, reduction, and condensation. A validated approach includes:

Substitution Reaction : React 3-cyano-6-pyridin-3-ylpyridine-2-thiol with a halogenated acetyl intermediate (e.g., chloroacetyl chloride) under alkaline conditions to form the sulfanyl-acetamide backbone.

Condensation : Couple the intermediate with 5-methyl-1,2-oxazol-3-amine using a carbodiimide-based coupling agent (e.g., EDC/HOBt) in anhydrous DMF .

Key Optimization Parameters :

- Reaction temperature (60–80°C) to avoid side reactions.

- Use of molecular sieves to control moisture during coupling.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Use a combination of analytical techniques:

HPLC-MS : C18 column, mobile phase (acetonitrile/0.1% formic acid), retention time ~8.2 min, m/z [M+H]+ calculated for C₁₉H₁₄N₆O₂S: 397.08 .

NMR Spectroscopy : Key signals include:

- ¹H NMR (DMSO-d₆): δ 8.85 (s, pyridine-H), 6.45 (s, oxazole-H), 4.20 (s, -SCH₂-).

- ¹³C NMR : 165.2 ppm (amide carbonyl), 118.5 ppm (cyano group).

X-ray Crystallography : Refinement via SHELXL (R-factor < 0.05) to confirm stereoelectronic properties .

Q. What experimental design principles apply to studying its reactivity under varying pH conditions?

Methodological Answer: Design a kinetic study using:

Buffered Solutions : pH 2–12 (HCl/NaOH buffers).

UV-Vis Spectroscopy : Monitor absorbance changes at λₘₐₓ 320 nm (π→π* transition of pyridine).

HPLC Quantification : Track degradation products (e.g., hydrolysis of the sulfanyl group).

Statistical Analysis : Fit data to pseudo-first-order kinetics; calculate rate constants (k) and half-lives (t₁/₂).

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer: Address discrepancies via:

Dose-Response Reproducibility : Use standardized assays (e.g., enzyme inhibition IC₅₀) across multiple labs.

Metabolite Profiling : Identify active/inactive metabolites via LC-HRMS.

Computational Docking : Compare binding affinities to target proteins (e.g., kinase domains) using AutoDock Vina .

Case Study : Conflicting IC₅₀ values (5 µM vs. 20 µM) may arise from differences in assay temperature (25°C vs. 37°C) or solvent (DMSO concentration ≤0.1% recommended) .

Q. What advanced crystallographic techniques are critical for elucidating its supramolecular interactions?

Methodological Answer:

High-Resolution X-ray Diffraction : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve weak hydrogen bonds (e.g., C-H⋯N).

Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., π-stacking between pyridine rings) using CrystalExplorer .

Thermal Ellipsoid Modeling : Assess dynamic disorder with SHELXL’s ADPs (anisotropic displacement parameters) .

Q. How to design a mechanistic study for its degradation pathways in environmental matrices?

Methodological Answer:

Photolysis Setup : Exclude UV light (>290 nm) using quartz reactors; analyze products via GC-MS.

Biotic Degradation : Incubate with soil microbiota (OECD 307 guidelines); monitor via ¹⁴C-labeling.

Quantum Chemical Calculations : Compute transition states (Gaussian 16, DFT/B3LYP) to predict hydrolysis pathways .

Key Finding : The sulfanyl group undergoes rapid oxidation to sulfoxide in aerobic conditions (half-life: 12 h) .

Q. What strategies mitigate challenges in its solubility for in vivo studies?

Methodological Answer:

Co-solvent Systems : Use PEG-400/water (70:30) for intravenous dosing.

Solid Dispersion : Formulate with PVP-K30 (1:3 ratio) via spray drying to enhance bioavailability.

pH Adjustment : Solubilize in citrate buffer (pH 4.5) for oral administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.